SAHA-BPyne

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

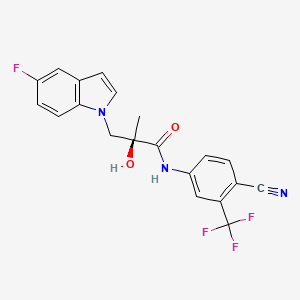

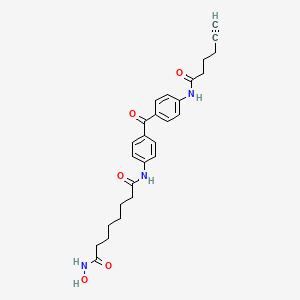

SAHA-BPyne: , también conocido como Ácido Suberoil-anilida Hidroxámico-BPyne, es un derivado del Ácido Suberoil-anilida Hidroxámico. Es una sonda de perfilado de proteínas basada en la actividad diseñada para detectar la actividad de la histona desacetilasa. Este compuesto se caracteriza por la presencia de un entrecruzador de benzofenona y una etiqueta de alquino, que facilitan el etiquetado covalente de proteínas proximales a través de la fotoactivación .

Aplicaciones Científicas De Investigación

SAHA-BPyne tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Perfilado proteómico: Se utiliza como sonda para perfilar las actividades de la histona desacetilasa en proteomas y células vivas.

Estudios epigenéticos: this compound se emplea en el estudio del papel de las histonas desacetilasas en la expresión génica y la regulación epigenética.

Investigación sobre el cáncer: Se utiliza para investigar el papel de las histonas desacetilasas en el cáncer y para identificar posibles dianas terapéuticas.

Desarrollo de fármacos: This compound se utiliza en el desarrollo de inhibidores de la histona desacetilasa para aplicaciones terapéuticas

Mecanismo De Acción

SAHA-BPyne ejerce sus efectos al inhibir la actividad de la histona desacetilasa. El entrecruzador de benzofenona facilita el etiquetado covalente de proteínas proximales a través de la fotoactivación, mientras que la etiqueta de alquino permite reacciones de química del clic. Esta doble funcionalidad permite la identificación y el perfilado de complejos de histona desacetilasa en proteomas y células vivas .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

SAHA-BPyne plays a significant role in biochemical reactions, particularly in the inhibition of HDAC activity. It binds directly to the catalytic site of the enzyme, thereby blocking substrate access . This interaction with HDACs is crucial in regulating gene expression and cellular functions.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It has been shown to inhibit HDAC activity in HeLa cell nuclear lysates . This inhibition influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with HDACs at the molecular level. It binds directly to the catalytic site of the enzyme, thereby blocking substrate access . This binding interaction results in the inhibition of HDAC activity, leading to changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that this compound labels HDAC complex proteins both in proteomes at 100 nM and in live cells at 500 nM .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: : La síntesis de SAHA-BPyne implica la incorporación de un entrecruzador de benzofenona y una etiqueta de alquino en la estructura del ácido suberoil-anilida hidroxámico. La ruta sintética suele incluir los siguientes pasos:

Formación de ácido suberoil-anilida hidroxámico: Esto implica la reacción del ácido subérico con anilina para formar suberoil-anilida, seguida de la hidroxilación para producir ácido suberoil-anilida hidroxámico.

Incorporación del entrecruzador de benzofenona: La porción de benzofenona se introduce mediante una reacción de acoplamiento con ácido suberoil-anilida hidroxámico.

Adición de la etiqueta de alquino:

Métodos de producción industrial: : La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de técnicas automatizadas de síntesis y purificación es común en entornos industriales para lograr una calidad constante .

Análisis De Reacciones Químicas

Tipos de reacciones: : SAHA-BPyne experimenta varias reacciones químicas, incluyendo:

Fotoactivación: El entrecruzador de benzofenona en this compound se somete a fotoactivación, lo que lleva al etiquetado covalente de proteínas proximales.

Química del clic:

Reactivos y condiciones comunes

Fotoactivación: Se utiliza luz ultravioleta para activar el entrecruzador de benzofenona.

Química del clic: Los catalizadores de cobre (I) se utilizan comúnmente para facilitar la reacción de cicloadición azida-alquino

Principales productos: : Los principales productos formados a partir de estas reacciones incluyen proteínas etiquetadas covalentemente y bioconjugados resultantes de las reacciones de química del clic .

Comparación Con Compuestos Similares

Compuestos similares

Ácido suberoil-anilida hidroxámico: El compuesto madre de SAHA-BPyne, que también inhibe la actividad de la histona desacetilasa.

Tricostatina A: Otro inhibidor de la histona desacetilasa con una estructura química diferente.

Vorinostat: Un inhibidor de la histona desacetilasa aprobado clínicamente que se utiliza en la terapia del cáncer

Unicidad de this compound: : this compound es único debido a su doble funcionalidad, que combina un entrecruzador de benzofenona para la fotoactivación y una etiqueta de alquino para las reacciones de química del clic. Esto permite aplicaciones más precisas y versátiles en el perfilado proteómico y los estudios epigenéticos .

Propiedades

IUPAC Name |

N-[4-[4-(hex-5-ynoylamino)benzoyl]phenyl]-N'-hydroxyoctanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O5/c1-2-3-6-9-24(31)28-22-16-12-20(13-17-22)27(34)21-14-18-23(19-15-21)29-25(32)10-7-4-5-8-11-26(33)30-35/h1,12-19,35H,3-11H2,(H,28,31)(H,29,32)(H,30,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTATGLVGGHVIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(=O)NC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)CCCCCCC(=O)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does SAHA-BPyne interact with HDACs and what are the downstream effects of this interaction?

A1: this compound functions as an "activity-based probe" [, ], meaning it specifically targets active HDAC enzymes. It incorporates structural features of suberoylanilide hydroxamic acid (SAHA), a known HDAC inhibitor, to bind to the enzyme's active site.

Q2: What makes this compound particularly effective for profiling HDACs in live cells compared to other similar probes?

A2: While several probes demonstrate potent HDAC inhibition and labeling capabilities in prepared proteomes, this compound exhibits superior performance specifically in live cells []. Interestingly, this enhanced efficacy isn't solely attributed to its binding affinity for HDACs.

Q3: How has this compound been used to study HDAC activity in a disease model?

A3: this compound has been successfully employed to compare HDAC1 activity and expression levels in cancer cells treated with parthenolide, a cytotoxic agent []. This demonstrates the utility of this compound as a tool for studying HDAC function in a disease context and highlights its potential for future investigations into HDAC activity in various biological systems and disease models.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B610589.png)

![(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B610593.png)